molecular formula C14H16N2O B13543644 1-(2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indol-1-yl)-2-propanone CAS No. 69225-88-3

1-(2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indol-1-yl)-2-propanone

Cat. No.: B13543644
CAS No.: 69225-88-3
M. Wt: 228.29 g/mol
InChI Key: GMCSAFFOGUXWON-UHFFFAOYSA-N
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Description

1-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}propan-2-one is a complex organic compound belonging to the class of harmala alkaloids. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a pyridoindole core, which is a common motif in many biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}propan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of an appropriate indole derivative with a suitable aldehyde or ketone under acidic conditions. This reaction forms the pyridoindole core, which is then further functionalized to introduce the propan-2-one moiety .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often using continuous flow reactors to improve yield and reduce reaction times. The use of catalysts and high-throughput screening can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

1-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}propan-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in modulating biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}propan-2-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound can modulate these targets, leading to changes in cellular function and potentially therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}propan-2-one is unique due to its specific functional groups and the resulting biological activity. Its propan-2-one moiety distinguishes it from other harmala alkaloids, potentially leading to different pharmacological effects .

Properties

CAS No.

69225-88-3

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

1-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)propan-2-one

InChI

InChI=1S/C14H16N2O/c1-9(17)8-13-14-11(6-7-15-13)10-4-2-3-5-12(10)16-14/h2-5,13,15-16H,6-8H2,1H3

InChI Key

GMCSAFFOGUXWON-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1C2=C(CCN1)C3=CC=CC=C3N2

Origin of Product

United States

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